molecular formula C18H11BrO3 B3049091 3-(3-Bromo-trans-cinnamoyl)coumarin CAS No. 193619-96-4

3-(3-Bromo-trans-cinnamoyl)coumarin

Cat. No.: B3049091
CAS No.: 193619-96-4
M. Wt: 355.2 g/mol
InChI Key: KNMHRSXDMNYIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-trans-cinnamoyl)coumarin is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a bromine atom attached to the cinnamoyl moiety, which is conjugated to the coumarin core. This structural feature imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-trans-cinnamoyl)coumarin typically involves the following steps:

    Preparation of 3-bromo-trans-cinnamic acid: This can be achieved by bromination of trans-cinnamic acid using bromine in the presence of a suitable solvent such as acetic acid.

    Coupling with coumarin: The 3-bromo-trans-cinnamic acid is then coupled with coumarin through a condensation reaction. This can be facilitated by using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-trans-cinnamoyl)coumarin can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarin derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized coumarin derivatives.

    Reduction Reactions: Formation of dihydrocoumarin derivatives.

Scientific Research Applications

3-(3-Bromo-trans-cinnamoyl)coumarin has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. It serves as a lead compound for the development of new therapeutic agents.

    Fluorescent Probes: Due to its coumarin core, the compound exhibits fluorescence properties and is used as a fluorescent probe in biochemical assays and imaging studies.

    Chemical Sensors: The compound is utilized in the development of chemical sensors for the detection of metal ions and other analytes.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique optical and electronic properties.

Comparison with Similar Compounds

3-(3-Bromo-trans-cinnamoyl)coumarin can be compared with other similar compounds, such as:

    3-(Bromoacetyl)coumarin: This compound has a bromoacetyl group instead of a bromo-trans-cinnamoyl group. It exhibits different reactivity and biological activities.

    3-(3-Bromo-trans-styryl)coumarin: This compound has a bromo-trans-styryl group, which is structurally similar but lacks the carbonyl group present in the cinnamoyl moiety.

    3-(3-Bromo-trans-cinnamoyl)chromone: This compound has a chromone core instead of a coumarin core, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

3-[(E)-3-(3-bromophenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c19-14-6-3-4-12(10-14)8-9-16(20)15-11-13-5-1-2-7-17(13)22-18(15)21/h1-11H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMHRSXDMNYIGW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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